molecular formula C17H13NO3 B8656064 2-Carboxy-4-benzyloxyquinoline CAS No. 52144-34-0

2-Carboxy-4-benzyloxyquinoline

Cat. No.: B8656064
CAS No.: 52144-34-0
M. Wt: 279.29 g/mol
InChI Key: NFANKIOZMXAOQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Quinoline (B57606) Derivatives in Chemical and Biological Research

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. frontiersin.org This core structure, also known as benzo[b]pyridine, is a foundational scaffold in medicinal chemistry and materials science. frontiersin.orgorientjchem.org The versatility of the quinoline nucleus allows for the introduction of various functional groups at different positions, which significantly expands its chemical diversity and enhances its pharmacological profile. researchgate.net This adaptability has made quinoline derivatives a major focus of research, leading to their use as ligands, sensors, and luminescent materials. researchgate.net

In the field of medicinal chemistry, the quinoline scaffold is of paramount importance. ijshr.com It is a key structural feature in numerous natural products and synthetic compounds that exhibit a wide spectrum of biological activities. orientjchem.orgijshr.com These activities include antimalarial, anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. orientjchem.orgresearchgate.net The success of quinoline-based drugs, such as the antimalarial quinine (B1679958) and the antibacterial ciprofloxacin, has cemented the scaffold's status as a "privileged scaffold" in drug discovery. researchgate.netscispace.com Researchers continuously explore new synthetic methods to create novel quinoline derivatives with improved efficacy, target selectivity, and safety profiles. researchgate.net The ability to modify the quinoline nucleus with different substituents allows for the fine-tuning of its biological and pharmacological properties. orientjchem.org

Rationale for Investigating the 2-Carboxy-4-benzyloxyquinoline Moiety

The specific substitution pattern of this compound makes it a molecule of significant interest for chemical and biological investigation. The rationale for its study is rooted in the strategic placement of its two key functional groups: the 2-carboxy group and the 4-benzyloxy group.

The carboxylic acid group at position 2 (also known as a quinaldic acid moiety) is a crucial feature. nih.gov This group can act as a hydrogen bond donor and acceptor, enabling it to interact with biological targets like enzymes and receptors. beilstein-journals.org The position of the carboxyl group on the quinoline ring significantly influences the molecule's physicochemical properties and reactivity. Furthermore, the carboxylic acid provides a reactive site for further chemical synthesis, allowing for the creation of esters and amides to explore structure-activity relationships. researchgate.net

The benzyloxy group at position 4 introduces a bulky, lipophilic substituent that can influence the molecule's pharmacokinetic properties, such as membrane permeability. nih.gov The presence of such a group can be crucial for biological activity. For instance, studies on other quinoline derivatives have shown that benzyloxy groups can be important for inhibitory activity against certain enzymes. frontiersin.org The benzyloxy moiety can also participate in π-stacking interactions with aromatic amino acid residues within protein binding pockets, potentially enhancing binding affinity. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52144-34-0

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

4-phenylmethoxyquinoline-2-carboxylic acid

InChI

InChI=1S/C17H13NO3/c19-17(20)15-10-16(13-8-4-5-9-14(13)18-15)21-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,19,20)

InChI Key

NFANKIOZMXAOQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NC3=CC=CC=C32)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Carboxy 4 Benzyloxyquinoline and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the 2-Carboxy-4-benzyloxyquinoline Core

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, two primary strategic disconnections are considered:

Functional Group Interconversion (FGI): The most intuitive disconnections involve the functional groups. The carboxylic acid can be traced back to a more stable ester precursor, such as an ethyl ester, which is less prone to decarboxylation under certain reaction conditions. The benzyloxy ether linkage points to a Williamson ether synthesis, disconnecting to a 4-hydroxyquinoline (B1666331) precursor and a benzyl (B1604629) halide. This identifies 4-Hydroxyquinoline-2-carboxylic acid or its ester as a key intermediate.

Quinoline (B57606) Ring Annulation: The core quinoline ring can be disconnected through established cyclization strategies. Based on the substitution pattern (oxygenation at C4, carboxylation at C2), the most logical disconnection breaks the C4-N1 and C2-C3 bonds. This approach leads back to an aniline (B41778) derivative and a β-dicarbonyl compound. Specifically, a reaction between aniline and a β-ketoester, such as diethyl 2-ketoglutaconate or a related species, is a plausible route, aligning with the principles of the Conrad-Limpach or Gould-Jacobs reactions.

This analysis suggests a synthetic strategy that first constructs a 4-hydroxyquinoline-2-carboxylate core, followed by functionalization to install the benzyloxy group and subsequent hydrolysis to yield the target carboxylic acid.

Direct Synthetic Routes to this compound

The forward synthesis based on the retrosynthetic analysis involves the formation of the quinoline ring followed by modification of the functional groups.

The formation of the 4-hydroxyquinoline-2-carboxylate core is a critical step. Classical methods for quinoline synthesis are well-suited for this purpose.

Conrad-Limpach Synthesis: This method involves the condensation of anilines with β-ketoesters. wikipedia.org For the target scaffold, the reaction of aniline with diethyl acetone-1,3-dicarboxylate or a similar substrate can be employed. The reaction typically proceeds in two stages: an initial condensation to form a β-anilinoacrylate intermediate, followed by a high-temperature thermal cyclization (around 250 °C) to form the 4-hydroxyquinoline ring system. wikipedia.orgsynarchive.com The choice of solvent, such as mineral oil, can be crucial for achieving high yields in the cyclization step. wikipedia.org

Gould-Jacobs Reaction: This reaction provides a direct route to 4-hydroxyquinoline derivatives. It begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.org This is followed by a thermal 6-electron cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org While this classically yields a 3-carboxy derivative, modifications in the starting materials can be envisioned to target the 2-carboxy isomer, although this is a less direct application of the standard Gould-Jacobs protocol.

The Conrad-Limpach approach is generally more direct for synthesizing the required Ethyl 4-hydroxyquinoline-2-carboxylate intermediate.

Table 1: Comparison of Cyclization Reactions for 4-Hydroxyquinoline Core Synthesis

Reaction Name Starting Materials Key Conditions Product Type Reference
Conrad-Limpach Aniline, β-Ketoester High temperature (~250 °C), often in inert solvent 4-Hydroxyquinoline wikipedia.org

| Gould-Jacobs | Aniline, Alkoxymethylenemalonic ester | High-temperature thermal cyclization | 4-Hydroxy-3-carboxyquinoline | wikipedia.orgablelab.eu |

Once the key intermediate, Ethyl 4-hydroxyquinoline-2-carboxylate , is synthesized, two subsequent transformations are required to arrive at the final product.

O-Benzylation: The hydroxyl group at the 4-position is converted to a benzyloxy ether. This is typically achieved through a Williamson ether synthesis. The 4-hydroxyquinoline intermediate is treated with a suitable base (e.g., potassium carbonate, sodium hydride) to generate the corresponding alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide or benzyl chloride. This reaction furnishes Ethyl 4-benzyloxyquinoline-2-carboxylate .

Ester Hydrolysis (Saponification): The final step is the conversion of the ethyl ester at the 2-position into the carboxylic acid. This is accomplished by hydrolysis under basic conditions, a process known as saponification. The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, typically with heating. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final product, This compound .

Advanced Synthetic Strategies for Structurally Diverse this compound Derivatives

Modern synthetic organic chemistry offers sophisticated catalytic and stereoselective methods that can be applied to generate a wide array of analogues.

While classical methods are robust, recent advancements have focused on transition-metal-catalyzed reactions that offer improved efficiency, regioselectivity, and functional group tolerance. organic-chemistry.org These methods often proceed under milder conditions than the high-temperature cyclizations required in classical syntheses.

Copper-Catalyzed Cyclization: Efficient copper-catalyzed intermolecular decarboxylative cascade cyclizations involving aryl aldehydes, anilines, and acrylic acid have been developed for the direct synthesis of 2-substituted quinolines. organic-chemistry.org

Palladium-Catalyzed Annulation: The annulation of o-iodoanilines with propargyl alcohols, catalyzed by palladium, provides a route to 2,4-disubstituted quinolines under mild conditions.

Cobalt-Catalyzed C-H Activation: Cobalt(III)-catalyzed C-H activation and cyclization of anilines with alkynes represents a direct method for synthesizing a broad range of quinoline derivatives.

These catalytic strategies could be adapted to produce the this compound core or its derivatives by selecting appropriately functionalized starting materials, offering alternatives to traditional thermal annulation.

Table 2: Examples of Modern Catalytic Quinoline Syntheses

Catalyst System Reactants Reaction Type Advantage
Copper Aryl aldehyde, Aniline, Acrylic acid Decarboxylative Cascade Cyclization Wide substrate scope, high yields
Palladium o-Iodoaniline, Propargyl alcohol Annulation Mild conditions, good functional group tolerance

The synthesis of chiral, enantiomerically pure quinoline derivatives is of high interest for pharmaceutical applications. When substituents on the quinoline core or on its side chains create stereocenters, asymmetric synthesis becomes crucial.

Asymmetric Transfer Hydrogenation: The reduction of a quinoline double bond to generate a chiral tetrahydroquinoline is a common strategy. Iridium catalysts bearing chiral ligands have been successfully used for the asymmetric transfer hydrogenation (ATH) of quinolines, achieving high yields and excellent enantiomeric excess (up to 99% ee). acs.org Chiral phosphoric acids can also catalyze the asymmetric transfer hydrogenation of quinolines. acs.org

Chiral Ligand-Mediated Catalysis: The development of chiral ligands containing quinoline motifs has enabled a wide range of asymmetric transformations. thieme-connect.combgu.ac.il For constructing chiral analogues, strategies such as the chiral phosphoric acid-catalyzed Povarov reaction can be employed to build the quinoline ring system with high stereocontrol, which can then be further elaborated. researchgate.net This approach allows for the creation of axially chiral quinoline atropisomers or molecules with stereogenic centers.

These advanced methods provide powerful tools for accessing specific stereoisomers of this compound analogues, which is essential for investigating their biological activities.

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.net While a direct MCR for the synthesis of this compound is not established, several MCRs for the synthesis of the quinoline core can be adapted to generate a diverse range of analogues. These reactions are particularly valuable for creating libraries of compounds for drug discovery and material science applications. researchgate.net

One of the most relevant MCRs is the Doebner reaction , which typically involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid. wikipedia.orgfirsthope.co.in By varying the aniline and aldehyde components, a wide array of substituted quinoline-4-carboxylic acids can be accessed. For instance, employing a substituted aniline or a functionalized aldehyde would lead to derivatives with diverse substitution patterns on the benzenoid ring or at the 2-position, respectively.

Aniline DerivativeAldehyde DerivativeResulting Quinoline-4-carboxylic Acid Scaffold
AnilineBenzaldehyde2-Phenylquinoline-4-carboxylic acid
4-MethoxyanilineBenzaldehyde6-Methoxy-2-phenylquinoline-4-carboxylic acid
AnilineFurfural2-(Furan-2-yl)quinoline-4-carboxylic acid
4-Chloroaniline4-Nitrobenzaldehyde6-Chloro-2-(4-nitrophenyl)quinoline-4-carboxylic acid

Another powerful MCR is the Povarov reaction , which is a formal [4+2] cycloaddition between an aniline, an aldehyde, and an activated alkene to produce tetrahydroquinolines, which can then be oxidized to quinolines. iipseries.org The diversity in this reaction can be achieved by modifying any of the three components. While this reaction does not directly yield the 2-carboxy functionality, the use of an alkene bearing a latent carboxylic acid group or a group that can be subsequently converted to a carboxylic acid could provide access to the desired scaffold.

The diversification of the this compound scaffold can also be envisioned through post-MCR modifications. For example, a quinoline-4-carboxylic acid synthesized via the Doebner reaction could be subjected to further reactions to introduce or modify substituents on the quinoline core, thus expanding the chemical space around the target molecule.

Mechanistic Investigations of Synthetic Pathways to this compound

The mechanistic understanding of the synthetic pathways leading to this compound is crucial for optimizing reaction conditions and extending the scope of the synthesis to novel analogues. As the synthesis is likely to proceed through the formation of a quinoline-4-carboxylic acid intermediate, the mechanisms of the Doebner and Pfitzinger reactions are of primary importance.

The Doebner reaction mechanism is believed to proceed through one of two main pathways. In the first proposed mechanism, an aldol (B89426) condensation between the aldehyde and pyruvic acid occurs first, forming a β,γ-unsaturated α-ketoacid. This is followed by a Michael addition of the aniline to the unsaturated system, and subsequent cyclization and dehydration to form the quinoline ring. wikipedia.org

An alternative and more widely accepted mechanism suggests the initial formation of a Schiff base from the aniline and the aldehyde. This Schiff base then reacts with the enol form of pyruvic acid. The resulting adduct undergoes an intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration and aromatization to yield the final quinoline-4-carboxylic acid. cambridge.org

The Pfitzinger reaction mechanism provides a route to quinoline-4-carboxylic acids starting from isatin (B1672199) and a carbonyl compound. The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.orgwikipedia.org This is followed by the condensation of the aniline moiety of the intermediate with the carbonyl compound to form a Schiff base (imine). wikipedia.orgwikipedia.org The imine then tautomerizes to an enamine, which undergoes an intramolecular cyclization. Subsequent dehydration leads to the formation of the quinoline-4-carboxylic acid. wikipedia.orgwikipedia.org

Chemical Reactivity and Derivatization Strategies of 2 Carboxy 4 Benzyloxyquinoline

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for the derivatization of the 2-Carboxy-4-benzyloxyquinoline scaffold. It can readily undergo reactions such as esterification, amidation, decarboxylation, and conversion to more reactive acyl intermediates like acid halides and anhydrides.

Esterification and Amidation Transformations

Esterification of this compound can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. For more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed. researchgate.net

Similarly, amidation can be carried out by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride to form the acid chloride, or peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP). youtube.com Direct amidation by heating the carboxylic acid with an amine is also possible, though it often requires high temperatures.

Table 1: Examples of Esterification and Amidation Reactions on Quinoline (B57606) Carboxylic Acids

ReactantReagent/ConditionsProductYield (%)Reference
2-Phenylquinoline-4-carboxylic acid1. SOCl2, reflux 2. Amine, Et3N, THF, reflux2-Phenylquinoline-4-carboxamide derivativeNot specifiedN/A
Quinolizidinone carboxylic acidAmine, BOP, DMFQuinolizidinone amide derivativeNot specified youtube.com
5-Substituted-quinoline-4-carboxylic acidCs2CO3, CH3I, DMFMethyl 5-substituted-quinoline-4-carboxylateGood nih.gov

Decarboxylation Pathways

The removal of the carboxylic acid group via decarboxylation can be a crucial step in the synthesis of certain quinoline derivatives. Aromatic carboxylic acids can be decarboxylated by heating, often in the presence of a copper catalyst and a high-boiling solvent like quinoline itself. libretexts.org For quinoline-2-carboxylic acids, the reaction is thought to proceed through a zwitterionic intermediate, which stabilizes the negative charge that develops on the ring during the loss of carbon dioxide. The presence of the benzyloxy group at the 4-position may influence the electronic properties of the quinoline ring and thus affect the rate of decarboxylation.

Table 2: Decarboxylation Conditions for Aromatic Carboxylic Acids

SubstrateCatalyst/SolventTemperature (°C)ProductReference
Benzoic acidSoda limeHeatBenzene (B151609) libretexts.org
2-Aryl carboxylic acids(diacetoxyiodo)benzene, NaN3, CH3CNRoom TemperatureAldehydes, ketones, or nitriles organic-chemistry.org
Heteroaromatic carboxylic acidsAg2CO3, AcOH, DMSONot specifiedProtodecarboxylated product organic-chemistry.org

Transformations to Acid Halides and Anhydrides

For further synthetic manipulations, the carboxylic acid group of this compound can be converted into more reactive intermediates such as acid halides and anhydrides. The most common method for preparing an acid chloride is by treating the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). nih.gov Oxalyl chloride is another effective reagent for this transformation. These acid chlorides are highly reactive acylating agents that can be readily used in a variety of nucleophilic substitution reactions to form esters, amides, and other derivatives. The formation of anhydrides can be achieved by reacting the carboxylic acid with a dehydrating agent like acetic anhydride (B1165640) or by reacting the corresponding acid chloride with a carboxylate salt.

Reactions Involving the Benzyloxy Substituent

The benzyloxy group at the 4-position of the quinoline ring is another key site for chemical modification. The ether linkage can be cleaved to reveal a hydroxyl group, and the benzylic ring is susceptible to electrophilic aromatic substitution.

Ether Cleavage and Deprotection Methodologies

The cleavage of the benzyl (B1604629) ether to unveil the corresponding 4-hydroxyquinoline (B1666331) is a common deprotection strategy in organic synthesis. This transformation can be achieved under various conditions. Catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate), is a mild and efficient method. However, care must be taken as the quinoline ring itself can be reduced under certain conditions. wikipedia.org

Alternative methods for benzyl ether cleavage that avoid reduction of the quinoline ring include treatment with strong acids such as HBr or BBr₃. Lewis acids like boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) have also been shown to be effective for the selective cleavage of benzyl ethers in the presence of other functional groups. Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can also be employed, particularly for p-methoxybenzyl ethers, though it may also work for unsubstituted benzyl ethers under specific conditions.

Table 3: Reagents for Benzyl Ether Cleavage

ReagentConditionsComments
H₂/Pd-CCatalytic hydrogenationCan also reduce the quinoline ring.
BBr₃CH₂Cl₂Strong Lewis acid, effective for aryl ethers.
BCl₃·SMe₂CH₂Cl₂Selective cleavage in the presence of other functional groups.
DDQCH₂Cl₂/H₂OOxidative cleavage.

Electrophilic Aromatic Substitution on the Benzylic Ring

The benzene ring of the benzyloxy group can undergo electrophilic aromatic substitution reactions. The oxygen atom of the ether linkage is an activating, ortho-, para-directing group due to its ability to donate a lone pair of electrons into the aromatic ring through resonance. libretexts.orgcognitoedu.org This means that electrophiles will preferentially attack the positions ortho and para to the ether linkage.

Reactivity of the Quinoline Heterocycle

The quinoline core of this compound is an aromatic system composed of a benzene ring fused to a pyridine (B92270) ring. The nitrogen atom in the pyridine ring influences the electron distribution of the entire heterocyclic system, rendering the pyridine ring electron-deficient and the benzene ring comparatively electron-rich. This electronic characteristic is a key determinant of its reactivity towards various chemical transformations.

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Core

Electrophilic Aromatic Substitution (EAS): The quinoline ring is generally less reactive towards electrophilic attack than benzene due to the electron-withdrawing nature of the nitrogen atom. Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, preferentially occur on the more electron-rich benzene ring, typically at positions 5 and 8. firsthope.co.in The presence of the electron-donating benzyloxy group at the 4-position is expected to further activate the benzene ring towards electrophilic attack, while the electron-withdrawing carboxylic acid group at the 2-position will have a deactivating effect on the pyridine ring.

For instance, the nitration of quinoline derivatives often yields a mixture of 5-nitro and 8-nitro isomers. mdpi.com While specific studies on the direct electrophilic substitution of this compound are limited, it is anticipated that the reaction would proceed on the benzene portion of the quinoline nucleus.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring of the quinoline system is susceptible to nucleophilic attack, particularly at the 2- and 4-positions, which are electronically activated by the nitrogen atom. The presence of a good leaving group at these positions facilitates SNAr reactions. In the case of this compound, the benzyloxy group at the 4-position is not a typical leaving group for classical SNAr. However, transformation of the hydroxyl group of the precursor, 4-hydroxy-2-quinolinecarboxylic acid, into a better leaving group, such as a halide or a triflate, would enable nucleophilic displacement. For example, 4-chloroquinolines readily react with various nucleophiles, including amines and alkoxides, to yield the corresponding substituted products. mdpi.comresearchgate.net The reaction of 2,4-dichloroquinoline (B42001) with nucleophiles demonstrates that substitution can occur at both positions, with the relative reactivity being influenced by the reaction conditions and the nature of the nucleophile. researchgate.net

Oxidation and Reduction Transformations of the Quinoline System

Oxidation: The quinoline ring is relatively resistant to oxidation. However, under strong oxidizing conditions, the benzene ring can be cleaved. For example, oxidation of quinoline with potassium permanganate (B83412) can yield quinolinic acid (pyridine-2,3-dicarboxylic acid). google.com The benzyloxy group in this compound could be susceptible to oxidative cleavage under certain conditions. More specific to the substituents, the benzylic C-H bonds of the benzyloxy group could be a site for oxidation. Additionally, the nitrogen atom of the quinoline ring can be oxidized to an N-oxide using reagents like peracids. biosynce.com

Reduction: The pyridine ring of the quinoline system is more readily reduced than the benzene ring. Catalytic hydrogenation of quinoline can yield 1,2,3,4-tetrahydroquinoline (B108954) under controlled conditions, and further reduction can lead to decahydroquinoline. firsthope.co.in The carboxylic acid group at the 2-position of this compound can also be reduced. Powerful reducing agents like lithium aluminum hydride would likely reduce the carboxylic acid to a primary alcohol.

Metal-mediated Coupling Reactions at the Quinoline Scaffold

The quinoline scaffold can be functionalized through various metal-mediated cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To participate in these reactions, the quinoline ring typically needs to be substituted with a halide or a triflate.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with a halide or triflate. A halo-substituted derivative of this compound could be coupled with a variety of boronic acids to introduce new aryl or vinyl substituents. For instance, Suzuki-Miyaura coupling has been successfully employed for the synthesis of 2-([biphenyl]-4-yloxy)quinolin-3-carbaldehydes from the corresponding bromo-substituted precursors. nih.gov The site-selectivity of Suzuki-Miyaura coupling on polyhalogenated quinolines is influenced by the electronic and steric properties of the positions, with the more electrophilic positions generally being more reactive. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org This reaction could be used to introduce alkenyl groups onto a halo-substituted this compound scaffold. A bis-quinoline-2-carboxylic acid copper salt has been reported as an efficient catalyst for the Mizoroki-Heck coupling reaction. researchgate.netresearchgate.net

Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper co-catalyst to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.org This method would be suitable for introducing alkynyl moieties onto a halogenated this compound derivative. The reactivity of the halide in Sonogashira coupling generally follows the order I > Br > Cl. libretexts.org

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies of this compound Analogues

SAR studies are crucial for optimizing the biological activity of a lead compound. For this compound, derivatization can be targeted at three main regions: the carboxylic acid group, the benzyloxy group, and the quinoline core.

Modification of the Carboxylic Acid Group: The carboxylic acid at the 2-position is a key site for modification. It can be converted into a variety of other functional groups to probe the importance of its acidic nature and steric bulk for biological activity.

Esterification: Conversion of the carboxylic acid to esters with various alcohols can modulate lipophilicity and pharmacokinetic properties.

Amidation: Formation of amides with a diverse range of amines introduces new hydrogen bonding capabilities and steric features. The synthesis of quinoline-2-carboxylic acid amides has been explored for their biological activities. researchgate.net

Reduction: As mentioned earlier, reduction of the carboxylic acid to a primary alcohol can assess the necessity of the carbonyl group for activity.

Modification of the Benzyloxy Group: The benzyloxy group at the 4-position offers several opportunities for derivatization.

Substitution on the Benzyl Ring: Introducing substituents on the phenyl ring of the benzyloxy group can explore the electronic and steric requirements of this region for receptor binding.

Variation of the Alkoxy Chain: Replacing the benzyl group with other alkyl or aryl ethers can determine the optimal size and nature of the substituent at the 4-position.

Cleavage and Re-functionalization: Cleavage of the benzyl ether to reveal the 4-hydroxyquinoline allows for the introduction of a wide array of new ether or ester functionalities.

Substitution on the Benzene Ring: As discussed in the context of electrophilic substitution, introducing substituents at the 5, 6, 7, or 8-positions can fine-tune the electronic and lipophilic properties of the molecule.

Introduction of Halogens for Further Coupling: Halogenation of the quinoline ring provides a handle for introducing further diversity through metal-catalyzed cross-coupling reactions.

The following table summarizes some potential derivatization strategies and the rationale behind them for SAR studies of this compound analogues.

Modification Site Derivative Type Synthetic Strategy Rationale for SAR Studies
2-Carboxylic Acid EstersFischer esterification, Alkylation of the carboxylateModulate lipophilicity, steric bulk, and esterase liability.
AmidesAmide coupling (e.g., using EDC, HOBt)Introduce hydrogen bond donors/acceptors, explore steric tolerance.
AlcoholsReduction with LiAlH4 or BH3Determine the importance of the carbonyl and acidic proton.
4-Benzyloxy Group Substituted Benzyl EthersSynthesis from 4-hydroxyquinoline and substituted benzyl halidesProbe electronic and steric effects on the benzyl ring.
Other Alkyl/Aryl EthersWilliamson ether synthesis with various alkyl/aryl halidesEvaluate the optimal size and lipophilicity of the 4-substituent.
Phenols (via debenzylation)Catalytic hydrogenation (e.g., Pd/C, H2)Provide a precursor for a wide range of new ethers and esters.
Quinoline Core Substituted on Benzene RingElectrophilic aromatic substitution (nitration, halogenation)Modulate electronic properties and lipophilicity.
Halogenated DerivativesHalogenation (e.g., with NBS, NCS)Create handles for metal-catalyzed cross-coupling reactions.
Aryl/Vinyl/Alkynyl DerivativesSuzuki, Heck, Sonogashira coupling on halo-derivativesIntroduce diverse substituents to explore steric and electronic space.

Through the systematic application of these derivatization strategies, researchers can gain valuable insights into the structural requirements for the desired biological activity of this compound analogues, ultimately leading to the development of more potent and selective therapeutic agents.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Carboxy 4 Benzyloxyquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. Through the application of one- and two-dimensional techniques, a complete assignment of proton and carbon signals can be achieved, confirming the intricate structure of 2-Carboxy-4-benzyloxyquinoline.

One-dimensional NMR provides fundamental information about the chemical environment of individual protons and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the quinoline (B57606) core, the benzyloxy substituent, and the carboxylic acid. The aromatic region will be complex due to the presence of two different aromatic systems. The protons on the quinoline ring will appear at characteristic downfield shifts, influenced by the electron-withdrawing nature of the heterocyclic ring and the substituents. The benzylic protons of the benzyloxy group are anticipated to appear as a singlet, while the protons of the phenyl ring in this group will show a multiplet pattern. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at a characteristic downfield position. The carbon atoms of the quinoline and benzene (B151609) rings will appear in the aromatic region, with their specific chemical shifts influenced by the attached functional groups. The benzylic carbon will be observed in the aliphatic region. The chemical shifts of the carbons in the quinoline ring are particularly informative for confirming the substitution pattern.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H37.2 - 7.4C2
H58.0 - 8.2C3
H67.5 - 7.7C4
H77.7 - 7.9C4a
H88.1 - 8.3C5
-OCH₂-5.2 - 5.4C6
Phenyl-H7.3 - 7.5C7
-COOH> 10 (broad s)C8
C8a
-OCH₂-
Phenyl-C
-COOH

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the quinoline ring system and the phenyl ring of the benzyloxy group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This experiment would be key in confirming the position of the benzyloxy group at C4 and the carboxyl group at C2 by observing correlations between the benzylic protons and C4, and between the quinoline protons and the carboxyl carbon, respectively.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this case, NOESY could show correlations between the benzylic protons and the H3 and H5 protons of the quinoline ring, further confirming the geometry and conformation of the benzyloxy substituent.

For complex quinoline structures, advanced NMR pulse sequences can provide even more detailed information. Techniques like 1,1-ADEQUATE could be used to trace out the complete carbon skeleton, while selective 1D NOE experiments could offer more precise information about spatial relationships than a 2D NOESY experiment.

Mass Spectrometry (MS) for Precise Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass of the parent ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₁₇H₁₃NO₃), the expected exact mass can be calculated and compared with the experimental value to confirm the elemental composition.

Predicted HRMS Data for this compound:

Ion Calculated m/z
[M+H]⁺280.0917
[M+Na]⁺302.0736
[M-H]⁻278.0772

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. This technique provides valuable information about the structural connectivity of the molecule. The fragmentation pattern of this compound is expected to be influenced by the presence of the quinoline core, the carboxylic acid, and the benzyloxy group.

A likely initial fragmentation step for quinoline carboxylic acids is the loss of the carboxyl group as CO₂ or the entire COOH radical. The benzyloxy group can also undergo characteristic fragmentation, such as the cleavage of the benzylic C-O bond to form a stable benzyl (B1604629) cation (m/z 91) or a tropylium (B1234903) ion. The quinoline ring itself can undergo ring cleavage, although this is typically less favored than the loss of substituents.

Predicted Key Fragment Ions in the MS/MS Spectrum of this compound ([M+H]⁺):

m/z Proposed Fragment Loss from Parent Ion
236.0968[M+H - CO₂]⁺CO₂
184.0757[M+H - C₇H₇O]⁺C₇H₇O
91.0542[C₇H₇]⁺C₁₀H₆NO₃

This detailed spectroscopic analysis, combining various NMR and MS techniques, would provide a comprehensive and unambiguous structural characterization of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy is particularly adept at identifying the various functional groups within a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to be dominated by absorptions arising from the carboxylic acid and the aromatic quinoline and benzene rings.

A key feature would be the very broad absorption band for the O-H stretch of the carboxylic acid, typically observed in the 2500-3300 cm⁻¹ region. spectroscopyonline.com This broadening is a result of intermolecular hydrogen bonding. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp peak, generally found between 1710 and 1760 cm⁻¹. spectroscopyonline.com Conjugation with the quinoline ring system may shift this absorption to a slightly lower wavenumber.

The aromatic C-H stretching vibrations of the quinoline and benzene rings are anticipated to appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system typically produce a series of sharp bands in the 1450-1650 cm⁻¹ region. Furthermore, the C-O stretching vibration from the ether linkage of the benzyloxy group and the carboxylic acid would be expected in the 1200-1300 cm⁻¹ range.

Functional Group Expected IR Absorption Range (cm⁻¹) Vibrational Mode
Carboxylic Acid O-H2500 - 3300 (very broad)Stretching
Aromatic C-H3000 - 3100Stretching
Carboxylic Acid C=O1710 - 1760Stretching
Aromatic C=C & C=N1450 - 1650Stretching
Ether & Carboxylic C-O1200 - 1300Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be characterized by absorptions arising from the conjugated π-electron system of the quinoline and benzene rings.

Molecules with extended conjugation, such as this quinoline derivative, typically exhibit strong absorptions in the UV region. The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions. For comparison, quinoline itself exhibits absorption maxima around 225, 275, and 314 nm. The presence of the carboxyl and benzyloxy substituents on the quinoline ring is likely to cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated system and the electronic effects of the substituents. The n → π* transitions, which are typically weaker, may also be observed.

Chromophore Expected Transition Approximate λmax (nm)
Quinoline Ringπ → π220 - 350
Benzene Ringπ → π200 - 280
Carbonyl Groupn → π*> 300 (weak)

X-ray Crystallography for Absolute Configuration and Conformation of this compound Derivatives

The crystallographic analysis of a derivative of 2-carboxyquinoline, specifically a quinoline dicarbamic acid, revealed a monoclinic crystal system with the P2₁/c space group. chemmethod.com In this structure, the cohesion and stabilization were achieved through C-H···O hydrogen bonds and van der Waals interactions. chemmethod.com Such hydrogen bonding networks are also highly probable in crystals of this compound, primarily involving the carboxylic acid group.

Studies on various 2-phenylquinoline-4-carboxylic acid derivatives have further highlighted the structural diversity and intermolecular interactions possible within this class of compounds. nih.govfrontiersin.org In these structures, the dihedral angle between the quinoline and the substituent phenyl ring is a key conformational parameter. researchgate.net For this compound, the orientation of the benzyloxy group relative to the quinoline ring would be of significant interest.

A hypothetical crystallographic study of a this compound derivative would likely reveal the following key structural details:

Computational Chemistry and Molecular Modeling of 2 Carboxy 4 Benzyloxyquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can elucidate the electronic structure, which in turn governs the molecule's reactivity and spectroscopic characteristics.

Electronic Structure Analysis and Frontier Molecular Orbitals

The electronic structure of quinoline (B57606) derivatives is a key determinant of their chemical behavior. The distribution of electrons within the molecule, particularly in the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides crucial insights into its reactivity. researchgate.net For quinoline compounds, the HOMO is often localized on the quinoline ring system, indicating its electron-donating capability, while the LUMO's location can vary depending on the substituents, highlighting regions susceptible to nucleophilic attack. researchgate.net

The energy gap between the HOMO and LUMO is a significant parameter that correlates with the molecule's chemical stability and reactivity. ajchem-a.com A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive. In substituted quinolines, the nature and position of the substituents can modulate this energy gap, thereby fine-tuning the molecule's electronic properties and reactivity. For instance, electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a smaller HOMO-LUMO gap. nih.gov

OrbitalDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron; associated with regions of high electron density.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron; indicates regions susceptible to nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMOA smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. scielo.br

Reaction Mechanism Elucidation through Transition State Analysis

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. Transition state analysis allows for the determination of activation energies, which are critical for understanding reaction rates.

For quinoline derivatives, computational studies can elucidate the mechanisms of various reactions, such as electrophilic and nucleophilic substitutions. nih.gov For example, in the synthesis of functionalized quinolines, theoretical calculations can help to predict the most favorable reaction pathways and identify key intermediates. mdpi.com This understanding is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Prediction of Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. nih.govresearchgate.net These predictions are instrumental in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds.

Predicted spectroscopic data for quinoline derivatives often show good agreement with experimental findings. nih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the 1H and 13C NMR chemical shifts. nih.gov These calculations help in the assignment of complex spectra and can be used to distinguish between different isomers. youtube.com

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net By comparing the calculated and experimental spectra, it is possible to confirm the presence of specific functional groups and gain insights into the molecule's vibrational modes.

Molecular Dynamics (MD) Simulations and Conformational Analysis of 2-Carboxy-4-benzyloxyquinoline

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective on its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the study of dynamic processes. researchgate.net

For a flexible molecule like this compound, which possesses rotatable bonds, MD simulations can reveal the preferred conformations in different environments, such as in solution. Conformational analysis is crucial as the three-dimensional shape of a molecule often dictates its biological activity. scielo.brscielo.br By simulating the molecule's movement, researchers can identify stable conformations and the energetic barriers between them, providing a comprehensive understanding of its flexibility and structural dynamics.

Ligand-Protein Docking Studies for Investigating Biological Interactions of this compound Analogues

Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein. ijcps.org This method is widely employed in drug discovery to identify potential drug candidates and to understand the molecular basis of their activity. researchgate.net

For analogues of this compound, docking studies can provide valuable insights into their potential biological targets. researchgate.net By docking these compounds into the active sites of various enzymes or receptors, it is possible to predict their binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For instance, studies on 2-aryl-quinoline-4-carboxylic acid derivatives have identified potential targets such as Leishmania major N-myristoyltransferase. nih.gov

Docking ParameterDescription
Binding Affinity A measure of the strength of the interaction between the ligand and the protein, often expressed in kcal/mol. researchgate.net
Binding Pose The predicted orientation and conformation of the ligand within the protein's binding site.
Key Interactions Specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that contribute to the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By identifying the physicochemical properties or structural features that are most influential for a given activity, QSAR models can be used to predict the activity of new, untested compounds. researchgate.net

For quinoline derivatives, QSAR studies have been successfully applied to a wide range of biological activities, including anticancer, antimalarial, and antibacterial activities. nih.govmdpi.com These models often employ a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. nih.gov The development of a robust QSAR model for this compound and its analogues could significantly accelerate the discovery of new compounds with desired biological profiles. nih.gov

QSAR ComponentDescription
Molecular Descriptors Numerical values that encode different aspects of a molecule's structure and properties (e.g., electronic, steric, hydrophobic).
Statistical Model A mathematical equation that correlates the molecular descriptors with the biological activity.
Predictive Power The ability of the QSAR model to accurately predict the activity of compounds not used in its development.

Biological Interactions and Mechanistic Studies of 2 Carboxy 4 Benzyloxyquinoline and Its Derivatives

In Vitro Enzyme Inhibition Studies

The quinoline (B57606) scaffold is a foundational structure in many pharmacologically active molecules. Research into derivatives of 2-Carboxy-4-benzyloxyquinoline has uncovered significant inhibitory activity against several key enzyme families implicated in disease, particularly in oncology.

Kinase Inhibition Profiles (e.g., c-Met, EGFR, HER2, VEGFR, PI3K/mTOR)

Derivatives based on the quinoline and quinazoline core structures have been extensively investigated as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways. researchgate.net While specific data for this compound is not detailed, the broader class of 4-phenoxyquinoline and 4-anilinoquinazoline derivatives has demonstrated potent inhibitory effects.

Many of these compounds target critical receptors such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the Mesenchymal-Epithelial Transition factor (c-Met). researchgate.net For instance, certain 4-phenoxyquinoline derivatives have been identified as potent and selective inhibitors of the platelet-derived growth factor receptor (PDGFr) tyrosine kinase, while showing no significant inhibition of EGFR. nih.gov

Some quinoline derivatives have been designed as dual inhibitors, targeting multiple kinases simultaneously. This approach can be effective in overcoming drug resistance. nih.gov For example, novel 4-phenoxyquinazoline derivatives have been developed as dual EGFR and c-Met inhibitors. nih.gov Similarly, compounds combining the quinoline scaffold with other pharmacophores have shown dual inhibitory activity against PI3K and mTOR. nih.gov

The inhibitory activities of several quinoline and quinazoline derivatives against various kinases are summarized below.

Table 1: Kinase Inhibition Profile of Selected Quinoline Derivatives

Compound Class Target Kinase(s) IC50 Values Reference
4,6,7-substituted quinolines c-Met 19 nM (Compound 27) nih.gov
4,6,7-substituted quinolines c-Met 64 nM (Compound 28) nih.gov
4-Anilinoquinazoline Derivative EGFR 5.06 nM mdpi.com
4-Phenoxyquinoline Derivative PDGFr 0.050 µM nih.gov
4-Phenoxyquinazoline Derivative c-Met 137.4 nM nih.gov
4-Phenoxyquinazoline Derivative EGFRWT 64.8 nM nih.gov

Cytochrome P450 (CYP) Enzyme Modulation and Inhibition Mechanisms

The interaction of quinoline-based compounds with Cytochrome P450 (CYP) enzymes is critical for understanding their metabolic fate and potential for drug-drug interactions. The parent compound, quinoline, is metabolized by human and rat liver microsomes, with specific CYP isoforms playing key roles. nih.gov

Studies have identified CYP2A6 as the primary enzyme responsible for the formation of quinoline-1-oxide in human liver microsomes. nih.gov Meanwhile, CYP2E1 is principally involved in generating 3-hydroxyquinoline. nih.gov The formation of quinoline-5,6-diol appears to be a monophasic reaction, whereas the pathways leading to quinoline-1-oxide and 3-hydroxyquinoline are biphasic. nih.gov

Furthermore, research into related quinazoline derivatives has shown selective inhibition of specific CYP isoforms. Certain synthesized quinazoline analogues act as potent and selective inhibitors of CYP1B1, an enzyme implicated in the development of various carcinomas, with IC50 values in the nanomolar range. nih.gov This selectivity is advantageous as it may reduce the likelihood of drug-drug interactions involving other major CYP families like CYP1, CYP2, and CYP3. nih.gov

Inhibition of Other Relevant Enzyme Systems (e.g., Kallikrein-related Peptidase 6)

Kallikrein-related peptidase 6 (KLK6) is a serine protease that is overexpressed in several cancers and is considered a therapeutic target. nih.gov While direct inhibition of KLK6 by this compound has not been reported, the broader search for KLK6 inhibitors is an active area of research. nih.govsemanticscholar.org Potent and highly selective inhibitors for KLK6 have been developed through protein engineering, demonstrating the feasibility of targeting this enzyme. nih.govdkfz.de

In other areas, derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as novel inhibitors of histone deacetylases (HDACs), specifically showing selectivity for HDAC3 over other isoforms. frontiersin.orgfrontiersin.org This highlights the versatility of the quinoline-4-carboxylic acid scaffold in targeting diverse enzyme systems beyond kinases.

Receptor Binding and Ligand-Target Interactions

The therapeutic effects of small molecules are often dictated by their binding affinity and functional activity at specific biological receptors.

Agonist and Antagonist Profiling

Research on structurally related compounds provides insight into the potential receptor-modulating activities of this compound. A study of 2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, which are hydrogenated analogs, demonstrated antagonist activity at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov This suggests that the quinoline-2-carboxylic acid framework can interact with neurotransmitter receptors.

Separately, a series of quinoline-6-carboxamide derivatives were synthesized and evaluated as antagonists of the P2X7 receptor (P2X7R), an ion channel involved in inflammation and cancer. nih.gov Compounds with a quinoline group attached showed potent antagonist activity, with the most potent derivative having an IC50 value of 0.566 μM. nih.gov

Binding Site Characterization and Specificity

The characterization of how these ligands bind to their targets is crucial for understanding their mechanism of action and for guiding further drug design. For the 2-Carboxytetrahydroquinoline derivatives that antagonize the NMDA receptor, binding studies revealed specific structural requirements. Optimal binding necessitates a pseudoequatorial placement of the 2-carboxylate group and the presence of a correctly positioned hydrogen-bond-accepting group at the 4-position. nih.gov

In the context of kinase inhibition, docking studies of various quinoline-based inhibitors have elucidated key interactions within the ATP-binding site of enzymes like c-Met and EGFR. nih.gov For example, the quinoline nitrogen often forms a crucial hydrogen bond with key residues in the kinase hinge region. Substituents on the quinoline ring can form additional interactions, such as hydrogen bonds and hydrophobic contacts, which enhance binding affinity and selectivity. nih.govnih.gov The benzyloxy group at the 4-position of this compound could potentially occupy and interact with adjacent hydrophobic pockets within a target's active site.

Cellular Pathway Modulation Mechanisms

The biological activity of quinoline derivatives, including this compound, is often linked to their ability to modulate critical cellular pathways that govern cell fate and proliferation. Research into these mechanisms has revealed complex interactions with pathways controlling programmed cell death (apoptosis) and the cell division cycle.

Apoptosis is a form of programmed cell death essential for normal tissue development and homeostasis. It is primarily executed through two major pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway nih.gov. Cancer cells often develop resistance to apoptosis by overexpressing anti-apoptotic proteins, such as those in the BCL-2 family nih.gov.

Studies on quinoline derivatives have demonstrated their potential to induce apoptosis in cancer cells through various mechanisms. For instance, the derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) has been shown to trigger both apoptotic and autophagic cell death in pancreatic cancer cell lines. nih.gov The underlying mechanism involves the suppression of the Akt/mTOR signaling pathway, a key regulator of cell survival and proliferation. nih.gov This inhibition, coupled with the induction of endoplasmic reticulum (ER) stress, leads to the activation of caspase-3 and subsequent cleavage of PARP (Poly [ADP-ribose] polymerase), which are hallmark events of apoptosis. nih.gov

Key Protein/PathwayRole in Apoptosis Induction by Quinoline Derivatives
Akt/mTOR Pathway Suppression of this pro-survival pathway is a primary trigger for cell death. nih.gov
ER Stress Induction of stress in the endoplasmic reticulum contributes to the apoptotic signal. nih.gov
Beclin-1 & LC3-II Expression of these proteins is increased, indicating an elevation of autophagy flux alongside apoptosis. nih.gov
Caspase-3 This executioner caspase is activated, leading to the final stages of apoptosis. nih.gov
PARP Cleavage of this DNA repair enzyme by Caspase-3 is a definitive marker of apoptosis. nih.gov

The cell cycle is a tightly controlled process that ensures the faithful replication and division of cells. It is driven by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin partners. nih.gov Disruption of this cycle can lead to uncontrolled cell proliferation, a characteristic of cancer.

Anti-apoptotic proteins like B cell lymphoma 2 (Bcl-2) have been shown to play a dual role, not only in preventing apoptosis but also in influencing cell cycle progression. nih.gov Research indicates that Bcl-2 can delay the entry from the G0/G1 phase to the S phase of the cell cycle. nih.gov This regulation is potentially mediated through the modulation of mitochondrial metabolic pathways and the expression of proteins involved in oxidative phosphorylation. nih.gov While direct studies on this compound are specific, the known interactions of related structures with key regulators suggest that its derivatives may exert their biological effects by intervening at crucial cell cycle checkpoints.

Key Cell Cycle RegulatorsFunction
Cyclins (A, B, D, E) Regulatory proteins that bind to and activate CDKs in a phase-specific manner. nih.gov
CDKs (1, 2, 4, 6) Kinases that phosphorylate target proteins to drive the cell cycle forward. nih.gov
Bcl-2 An anti-apoptotic protein that can also delay the G0/G1 to S phase transition. nih.gov
p27 A cell cycle inhibitor protein whose expression can be influenced by regulators like Bcl-2. nih.gov

Investigation of Antimicrobial and Antioxidant Mechanisms

The quinoline scaffold is a prominent feature in many compounds investigated for their antimicrobial and antioxidant properties. The mechanisms behind these activities are rooted in their chemical structure, which allows for diverse molecular interactions.

The antimicrobial efficacy of quinoline derivatives has been evaluated against a wide spectrum of pathogens. nih.govresearchgate.net The primary mechanisms are often assessed using methods like the agar well diffusion method, which measures the zone of inhibition, and the broth dilution method to determine the Minimum Inhibitory Concentration (MIC). researchgate.net Studies on 2-phenyl-quinoline-4-carboxylic acid derivatives have shown activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli. researchgate.net Similarly, 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives have demonstrated potent activity against various Gram-positive and Gram-negative bacteria and several fungal strains. nih.gov

The antioxidant mechanism of quinoline derivatives is often evaluated through their ability to scavenge free radicals, a process measured by assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) methods. researchgate.netnih.gov The antioxidant or pro-oxidant behavior of 4-hydroxyquinoline (B1666331) derivatives can be influenced by their chemical substituents. nih.gov The presence of an electron-attracting group, such as a carboxylic acid (-COOH), at a position ortho to the hydroxyl group can make the resulting phenoxy radical more active. nih.gov This increased activity can lead to the initiation of further lipid peroxidation, giving the compound a pro-oxidative role under certain conditions. nih.gov

ActivityInvestigated DerivativesKey Findings
Antimicrobial 2-phenyl-quinoline-4-carboxylic acid derivativesGood activity against S. aureus and E. coli with MIC values of 64 µg/mL and 128 µg/mL for specific compounds. researchgate.net
Antimicrobial 2-thioxobenzo[g]quinazolin-4(3H)-one derivativesStrong activity against a range of Gram-positive bacteria, Gram-negative bacteria, and fungi. nih.gov
Antioxidant 3-aryl-2-hydroxyquinoline-4-carboxylic acidsCompounds showed good antioxidant activity in the ABTS assay. researchgate.net
Antioxidant 4-hydroxyquinoline derivatives with -COOH groupsCan act as pro-oxidants by creating active phenoxy radicals that propagate lipid peroxidation. nih.gov

Metal Chelation Properties and Their Biological Relevance

Metal chelation is the formation of a coordinate bond between a central metal ion and a ligand, known as a chelator. While traditionally used to remove toxic heavy metals from the body, the biological implications of metal chelation are far broader. nih.govnih.gov An ideal chelating agent possesses high water solubility, resistance to biotransformation, and the ability to form non-toxic metal complexes that are easily excreted. nih.gov

The quinoline nucleus is a well-known chelating scaffold. The biological relevance of this property extends beyond simple detoxification. By forming complexes with metal ions, these compounds can alter the concentration, distribution, and reactivity of metals for therapeutic benefit. nih.gov This can lead to several outcomes:

Inhibition of Metalloenzymes : Chelating agents can bind to the metal cofactors essential for the function of certain enzymes, thereby inhibiting their activity. nih.gov

Altered Metal Biodistribution : Formation of neutral, lipophilic metal-chelate complexes can facilitate the transport of metal ions across biological membranes. nih.gov

Modulation of Redox Activity : Chelation can either enhance or passivate the reactivity of a metal. It can promote redox cycling to generate cytotoxic reactive oxygen species (ROS) or, conversely, form stable complexes that prevent such reactions. nih.gov

2 Carboxy 4 Benzyloxyquinoline As a Synthetic Intermediate

Precursor for Advanced Heterocyclic Scaffolds and Complex Organic Molecules

The quinoline-4-carboxylic acid framework is a foundational structure in the synthesis of a wide array of heterocyclic compounds. researchgate.net These scaffolds are of significant interest in medicinal chemistry due to their prevalence in natural products and their association with diverse biological activities, including antitumor, antiviral, and antimalarial properties. nih.govijcps.org 2-Carboxy-4-benzyloxyquinoline serves as an important precursor in this context. The benzyloxy group acts as a protecting group for the 4-hydroxy position. This allows for selective reactions at other parts of the molecule, such as the carboxylic acid group. Subsequent removal of the benzyl (B1604629) group via hydrogenolysis can yield the corresponding 4-hydroxyquinoline (B1666331) derivative, a kynurenic acid analog, which can then be used to construct other fused heterocyclic systems. The ability to perform sequential and site-selective reactions makes this compound a strategic choice for creating complex, polyfunctional molecules. frontiersin.orgnih.gov

Building Block in Multistep Organic Synthesis

In multistep organic synthesis, this compound functions as a key building block. researchgate.net The carboxylic acid group at the 2-position is a versatile functional handle that can be readily converted into a variety of other groups, such as esters, amides, or acid chlorides. frontiersin.orgfrontiersin.org This reactivity is fundamental to chain extension and the introduction of new functionalities. For example, coupling the carboxylic acid with various amines leads to the formation of 2-carboxamide (B11827560) derivatives, a common structural motif in pharmacologically active compounds. nih.gov Classic synthetic strategies like the Doebner and Pfitzinger reactions are often employed to create the initial quinoline-4-carboxylic acid core, which can then be modified in subsequent steps. researchgate.net The presence of the stable benzyloxy group ensures that the 4-position remains unreactive during these transformations, guiding the synthetic pathway toward the desired target molecule.

Role in the Development of Metal-Chelating Agents

Quinoline (B57606) derivatives containing carboxylic acid groups are well-recognized for their ability to act as metal-chelating agents. nih.gov The arrangement of the heterocyclic nitrogen atom and the carboxyl group in this compound creates a bidentate ligand site capable of binding to various metal ions. nih.govresearchgate.net This chelation ability is a critical feature in the design of compounds for various applications, including in vivo imaging and therapy where metal ions (e.g., radioisotopes or paramagnetic ions) are used. google.com The formation of stable metal complexes can prevent undesirable precipitation and control the reactivity of the metal ion. While the bulky benzyloxy group might influence the steric and electronic properties of the chelation site, the fundamental N,O-donor system remains a potent feature for metal coordination. researchgate.net

Utility in Fluorescent Probe Design

The quinoline ring system is inherently fluorescent, making it an excellent fluorophore for the design of chemical sensors and probes. beilstein-journals.orgnih.gov this compound possesses the key features required for a fluorescent probe: a signaling unit (the quinoline core) and a binding site (the carboxy group). The quinoline nitrogen is known to play a crucial role in the binding process and the resulting fluorescence response. beilstein-journals.orgnih.gov The carboxylic acid can be functionalized to create a specific recognition site for analytes of interest, such as metal ions or biologically important molecules. Upon binding of the target analyte, a change in the fluorescence properties of the quinoline core (such as quenching or enhancement of emission) can be observed. The benzyloxy group can further modulate the photophysical properties of the molecule, such as its emission wavelength and quantum yield, allowing for the fine-tuning of the probe's characteristics for specific applications.

Compound Names

Compound Name
2-(Benzyloxy)quinoline-4-carboxylic acid
This compound
Kynurenic acid
Quinoline-4-carboxylic acid

Future Research Directions and Translational Perspectives for 2 Carboxy 4 Benzyloxyquinoline

Rational Design and Synthesis of Novel Analogues with Enhanced Selectivity and Potency

The core structure of 2-Carboxy-4-benzyloxyquinoline is ripe for rational drug design to create analogues with improved biological activity. Structure-activity relationship (SAR) studies are crucial for identifying which parts of the molecule are essential for its effects and how modifications can enhance potency and selectivity. nih.gov

Future synthetic strategies will likely focus on three main areas of the molecule:

Modification of the Carboxyl Group (C2-position): The carboxylic acid moiety can be converted into a variety of functional groups, such as esters, amides, or hydrazones. These modifications can alter the compound's polarity, cell permeability, and ability to form hydrogen bonds, potentially leading to better target engagement. For instance, creating amide derivatives could introduce new interaction points with a biological target.

Alteration of the Benzyloxy Group (C4-position): The benzyloxy substituent can be modified to fine-tune selectivity. Introducing electron-donating or electron-withdrawing groups onto the benzyl (B1604629) ring can modulate the electronic properties of the entire molecule. nih.gov Furthermore, replacing the benzyl group with other aromatic or aliphatic moieties could explore steric limitations within a target's binding site, leading to analogues that are highly selective for one protein over others.

The table below outlines a hypothetical rational design strategy for novel analogues.

Modification Site Proposed Analogue Structure Design Rationale Potential Enhancement
C2-Position (Carboxyl)2-(N-Methylcarboxamido)-4-benzyloxyquinolineReplace carboxylic acid with an amideImprove cell membrane permeability and introduce new hydrogen bonding capabilities.
C4-Position (Benzyloxy)2-Carboxy-4-(4-chlorobenzyloxy)quinolineAdd an electron-withdrawing group to the benzyl ringEnhance binding affinity through halogen bonding and modify electronic properties for improved selectivity.
Quinoline (B57606) Core2-Carboxy-4-benzyloxy-7-fluoroquinolineAdd a fluorine atom to the quinoline backboneIncrease metabolic stability and potentially improve binding potency through specific fluorine interactions.

This table is for illustrative purposes and represents potential research directions.

Advanced Mechanistic Investigations of Biological Activities

While quinoline derivatives are known to possess a wide spectrum of biological activities, the precise molecular mechanisms of this compound are yet to be fully elucidated. researchgate.nettandfonline.com Future research must employ advanced analytical and biochemical techniques to identify its cellular targets and understand how it exerts its effects.

Key areas for investigation include:

Target Deconvolution: The first step is to identify the specific biomolecules (e.g., enzymes, receptors) with which the compound interacts. Modern chemical proteomics approaches, such as activity-based protein profiling and affinity chromatography coupled with mass spectrometry, can effectively "pull down" binding partners from cell lysates for identification. nih.gov

Biophysical Characterization of Binding: Once a target is identified, techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction. nih.gov This data is invaluable for understanding the potency of the compound.

Structural Biology: Resolving the three-dimensional structure of this compound bound to its biological target via X-ray crystallography or cryo-electron microscopy would provide the ultimate mechanistic insight. This would reveal the specific atomic interactions responsible for binding and guide further rational design of more potent analogues.

In Situ Mechanistic Studies: Advanced spectroscopic methods, such as in situ Nuclear Magnetic Resonance (NMR), can be used to study the compound's effect on cellular metabolism or target activity in real-time within a complex biological system. researchgate.net

Integration with High-Throughput Screening Methodologies for Rapid Discovery

To accelerate the discovery of new bioactive molecules based on the this compound scaffold, modern high-throughput screening (HTS) is essential. nih.gov This involves the rapid, automated testing of thousands of compounds to identify "hits" with a desired biological activity.

Future HTS campaigns should involve:

Library Synthesis: Creation of a diverse chemical library containing hundreds or thousands of analogues of this compound, incorporating the modifications described in section 8.1.

Assay Development: Development of robust and sensitive biochemical or cell-based assays suitable for an HTS format. nih.gov For example, if the compound is hypothesized to be an enzyme inhibitor, a fluorescence-based assay could be developed to measure enzyme activity in 96-well or 384-well plates. nih.gov

Screening and Hit Validation: The library would be screened to identify compounds that show significant activity in the primary assay. These "hits" would then undergo secondary screening and dose-response studies to confirm their activity and determine their potency. mdpi.com HTS allows for the efficient identification of promising lead compounds from a large pool of candidates, significantly speeding up the early stages of drug discovery. semanticscholar.org

Exploration of New Applications in Materials Science and Catalysis

Beyond its potential biological applications, the this compound structure holds promise for use in materials science and catalysis. The quinoline ring system is known to be a valuable component in functional materials. researchgate.net

Potential future research directions include:

Luminescent Materials: Quinoline derivatives can exhibit interesting photophysical properties, such as fluorescence. nih.gov The extended π-system of this compound could be exploited to develop new fluorescent probes for biological imaging or as components in organic light-emitting diodes (OLEDs). The carboxyl and benzyloxy groups provide convenient handles for tuning the emission wavelength or for incorporation into polymers.

Coordination Chemistry and Catalysis: The nitrogen atom of the quinoline ring and the oxygen atoms of the substituents can act as ligands, coordinating to metal ions. researchgate.net Synthesizing metal complexes with this compound could lead to novel catalysts. For example, copper-quinoline complexes have been shown to catalyze oxidation reactions, and this scaffold could be explored for similar reactivity. mdpi.com The development of new catalysts is a significant area of chemical research. nih.gov

Q & A

Q. What are the established synthetic routes for preparing 2-Carboxy-4-benzyloxyquinoline, and what are their comparative advantages?

  • Methodological Answer : The Doebner reaction is a classical three-component method using substituted anilines, benzaldehyde derivatives, and pyruvic acid. Modern adaptations employ V₂O₅/Fe₃O₄ catalysts in aqueous media, achieving yields >70% with reduced reaction times (4–6 hours) . Alternatively, the Pfitzinger synthesis leverages isatin derivatives under basic conditions to construct the quinoline-4-carboxylic acid core, adaptable for benzyloxy substitution via orthogonal protecting groups . Key parameters include solvent selection (e.g., water for green synthesis), temperature control (80–100°C), and catalyst loading (5–10 mol%).

Q. How is the crystal structure of this compound characterized, and what software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement is standard. Use SHELXS for phase solution and Olex2 for visualization. Critical parameters include:
  • Hydrogen atom placement via riding models (DFIX constraints).
  • Anisotropic displacement parameters for non-H atoms.
  • Validation with checkCIF to address residual electron density (<0.5 eÅ⁻³) and R-factor convergence (<5%) .

Q. What spectroscopic techniques are essential for confirming the structure of this compound derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Quinoline protons appear as doublets (δ 7.8–8.5 ppm), with the C-4 carboxylate at δ 168–172 ppm in ¹³C spectra.
  • IR Spectroscopy : Carboxylic acid C=O stretch at 1680–1700 cm⁻¹; benzyl ether C-O at 1250 cm⁻¹.
  • HRMS-ESI : Molecular ion [M+H]⁺ within 3 ppm error for exact mass confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data observed in this compound analogs across assay systems?

  • Methodological Answer : Perform orthogonal assays (e.g., surface plasmon resonance vs. enzymatic inhibition) to validate target engagement. Control variables:
  • Lipophilicity (logP 2.5–3.5 via shake-flask method).
  • Serum protein binding (ultrafiltration-LC/MS).
    Use isosteric replacements (e.g., phenoxy for benzyloxy) to reduce off-target effects while retaining potency .

Q. What advanced computational methods predict the binding modes of this compound derivatives with biological targets?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) with ensemble receptor conformations from 100-ns MD simulations (AMBER force field).
  • Pharmacophore modeling (Discovery Studio) to identify critical interactions:
  • Carboxylate-Zn²⁺ coordination (distance: 2.1–2.3 Å).
  • Quinoline π-stacking with aromatic residues (Tyr, Phe).
    Validate via alanine-scanning mutagenesis of predicted binding residues .

Q. What strategies optimize the reaction yield of this compound in scale-up syntheses while maintaining purity?

  • Methodological Answer :
  • Flow chemistry : Optimize residence time (30–60 minutes at 120°C) for heat transfer efficiency.
  • In-line FTIR monitoring : Track carboxylation completion (disappearance of pyruvic acid peak at 1710 cm⁻¹).
  • pH-controlled crystallization : Ethanol/water (3:1) at pH 4.5–5.0 yields >95% HPLC purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.